molecular formula C16H22N2O3 B12542823 N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide CAS No. 798543-88-1

N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide

Cat. No.: B12542823
CAS No.: 798543-88-1
M. Wt: 290.36 g/mol
InChI Key: IXSXOSPUFAWCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and is substituted with a phenylpropyl group and an acetamide moiety. The presence of the hydroxy and oxo groups further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide typically involves multi-step organic reactions One common method starts with the preparation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products. The scalability of the synthesis process is crucial for industrial applications, and advancements in process chemistry have enabled the large-scale production of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxy derivatives.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can yield alcohols. Substitution reactions can introduce various functional groups onto the phenylpropyl moiety, leading to a diverse array of derivatives .

Scientific Research Applications

N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-[2-oxo-1-(3-phenylethyl)piperidin-3-yl]acetamide
  • N-Hydroxy-2-[2-oxo-1-(3-phenylbutyl)piperidin-3-yl]acetamide
  • N-Hydroxy-2-[2-oxo-1-(3-phenylisopropyl)piperidin-3-yl]acetamide

Uniqueness

N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological propertiesThis compound’s versatility makes it a valuable tool in both research and industrial settings .

Properties

CAS No.

798543-88-1

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N-hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C16H22N2O3/c19-15(17-21)12-14-9-5-11-18(16(14)20)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,21H,4-5,8-12H2,(H,17,19)

InChI Key

IXSXOSPUFAWCFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)CC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.